n-Butyryl-D(+)-carnitin [German]
CAS No.: 25518-46-1
Cat. No.: VC19677556
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25518-46-1 |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | (3S)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate |
| Standard InChI | InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
| Standard InChI Key | QWYFHHGCZUCMBN-VIFPVBQESA-N |
| Isomeric SMILES | CCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |
| Canonical SMILES | CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
n-Butyryl-D(+)-carnitin [German] (CAS 25518-46-1) is a zwitterionic molecule characterized by a positively charged quaternary ammonium group and a negatively charged carboxylate group . Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol . The compound’s stereochemistry is defined by the S-configuration at the third carbon, as indicated by its IUPAC name .
Table 1: Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | (3S)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate |
| SMILES | CCCCC(=O)OC@@HCN+(C)C |
| InChI Key | QWYFHHGCZUCMBN-VIFPVBQESA-N |
| XLogP3-AA | 1.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
The zwitterionic nature enhances solubility in aqueous environments, facilitating its role in biological systems . The butyryl group (C₄H₇O) esterified to the hydroxyl group of D-carnitine distinguishes it from other acylcarnitines.
Synthesis and Production
The synthesis of n-Butyryl-D(+)-carnitin typically involves the reaction of D(+)-carnitine chloride with butyric acid or butyryl chloride under controlled conditions. A reported method includes:
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Heating butyric acid and butyryl chloride at 80°C under nitrogen for 3 hours.
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Adding D(+)-carnitine chloride to the mixture and continuing heating for 1 hour.
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Purifying the product via crystallization in isopropyl alcohol and acetone .
This procedure yields a compound with high purity, confirmed by nuclear magnetic resonance (NMR) and mass spectrometry . Notably, the D-isomer’s synthesis mirrors methods for L-forms but requires enantiomerically pure starting materials .
Biochemical Role and Mechanisms
Fatty Acid Transport and β-Oxidation
n-Butyryl-D(+)-carnitin facilitates the transport of butyryl-CoA into mitochondria via the carnitine shuttle system . This process is critical for β-oxidation, where fatty acids are metabolized to generate ATP. The compound acts as an intermediate, transferring the butyryl moiety across the mitochondrial membrane .
Interaction with Transporters
While most studies focus on L-carnitine transporters (e.g., OCTN2 and ATB⁰,+), the D-isomer’s affinity for these proteins remains underexplored . In L-forms, OCTN2 mediates high-affinity transport (K₀.₅ = 0.40 μM), whereas ATB⁰,+ operates as a low-affinity/high-capacity system (K₀.₅ = 1.4 mM) . Structural differences in the D-isomer may alter binding kinetics, though empirical data are lacking.
Research and Therapeutic Applications
Metabolic Studies
n-Butyryl-D(+)-carnitin serves as a reference standard in mass spectrometry-based metabolomics, particularly for diagnosing disorders like short-chain acyl-CoA dehydrogenase (SCAD) deficiency . Elevated plasma levels of butyrylcarnitine (C₄) are biomarkers for SCAD, though most clinical data pertain to L-forms .
Stable Isotope Derivatives
Deuterated analogs, such as Butyryl-L-carnitine-d7 HCl (CDN-D-7761), are used in tracer studies to investigate metabolic fluxes . These compounds exhibit identical chemical behavior to non-deuterated forms but are distinguishable via mass spectrometry .
Table 2: Deuterated Variants and Applications
| Compound | Molecular Formula | Application |
|---|---|---|
| Butyryl-L-carnitine-d3 | C₁₁D₃H₁₉NO₄·Cl | Quantification in pharmacokinetic studies |
| Butyryl-L-carnitine-d7 | C₁₁D₇H₁₅NO₄·Cl | Metabolic pathway tracing |
Analytical Methods and Detection
Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting acylcarnitines . n-Butyryl-D(+)-carnitin is identified via its precursor ion (m/z 232.1) and product ions (m/z 85.0 and 144.0) . Deuterated internal standards (e.g., d₃ or d₇) improve quantification accuracy .
Nuclear Magnetic Resonance
¹H and ¹³C NMR spectra confirm structural integrity, with characteristic signals for the butyryl ester (δ 0.9–1.6 ppm) and quaternary ammonium group (δ 3.1 ppm) .
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